

Structural Elucidation of 2-(2,3-Dichlorophenyl)-2-methoxyacetic Acid

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Compound of Interest

Compound Name:	2-(2,3-Dichlorophenyl)-2-methoxyacetic acid
CAS No.:	35599-99-6
Cat. No.:	B7974651

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A Technical Framework for Impurity Profiling and Chemical Characterization

Executive Summary & Scientific Context

In the development of halogenated phenylacetic acid derivatives—common scaffolds in non-steroidal anti-inflammatory drugs (NSAIDs) and antifungal agents—the unequivocal identification of regioisomers is a critical quality attribute.

This guide details the structural elucidation of **2-(2,3-Dichlorophenyl)-2-methoxyacetic acid** (Formula:

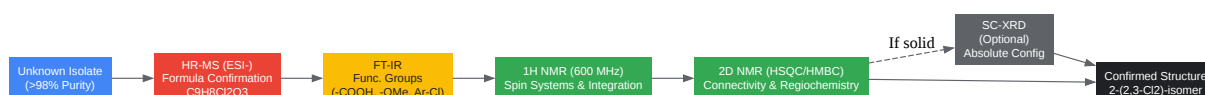
). This specific isomer often arises as a process impurity during the methoxylation of 2,3-dichlorophenylacetic acid precursors or via the degradation of specific pharmaceutical intermediates.

The Challenge: Distinguishing the 2,3-dichloro substitution pattern from its 2,4-, 2,5-, and 3,4-isomers requires a rigorous analysis of spin-spin coupling constants (

-values) and Carbon-13 chemical shifts, as mass spectrometry alone cannot differentiate these isobaric regioisomers.

Analytical Workflow Strategy

The elucidation process follows a self-validating logic flow, moving from elemental composition to absolute configuration.



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Figure 1: Analytical workflow for the structural elucidation of halogenated aromatic acids.

Mass Spectrometry: Elemental Composition

The first step establishes the molecular formula and confirms the presence of two chlorine atoms via isotopic abundance patterns.

Technique: High-Resolution Mass Spectrometry (HRMS) - ESI Negative Mode.

Parameter	Observed Value	Theoretical Value	Error (ppm)	Inference
Parent Ion	232.9775	232.9778	-1.3	Consistent with
				Confirms
				pattern (
Isotope Pattern	100 : 64 : 10	100 : 63.9 : 10.2	N/A	,
				,
)

Causality: The characteristic 9:6:1 intensity ratio in the molecular ion cluster is the definitive signature of a dichloro-species, ruling out monochloro or trichloro impurities immediately [1].

NMR Spectroscopy: The Core Elucidation

Nuclear Magnetic Resonance (NMR) provides the connectivity data necessary to assign the position of the chlorine atoms.

4.1. ¹H NMR Analysis (Proton)

Solvent: DMSO-d₆, 600 MHz

The 2,3-dichloro substitution creates a specific "ABC" spin system (or AMX depending on field strength) for the three remaining aromatic protons. This is distinct from the 2,4-isomer (which shows an isolated proton) or the 3,4-isomer (ABX system).

Position	Shift (, ppm)	Multiplicity	Coupling (Hz)	Assignment Logic
-COOH	12.80	br s	-	Exchangeable carboxylic acid proton.
Ar-H (5)	7.38	t (or dd)		meta-proton between two others. The triplet-like appearance is characteristic of the 5-position in 1,2,3-trisubstituted rings.
Ar-H (4)	7.55	dd		para to the side chain. Shows ortho coupling to H-5 and meta coupling to H-6.
Ar-H (6)	7.42	dd		ortho to the side chain. Deshielded by the adjacent chiral center.
-CH	5.25	s	-	The chiral center methine. Singlet implies no protons on the adjacent quaternary carbon (C-1).

-OCH ₃	3.35	s	-	Methoxy group characteristic singlet.
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Differentiation Note:

- 2,3-Dichloro: H-5 appears as a pseudo-triplet () due to two similar ortho couplings.
- 2,4-Dichloro: Would show a distinct doublet () for H-6 and a doublet of doublets () for H-5, plus an isolated doublet (,) for H-3.
- 3,4-Dichloro: Would show a complex ABX pattern with H-2 appearing as a meta-coupled doublet.

4.2. ¹³C NMR & DEPT-135

Solvent: DMSO-d₆, 150 MHz

Carbon Type	Shift (, ppm)	Assignment
C=O	171.5	Carboxylic Acid
C-Cl (Quat)	132.1, 131.5	C-2 and C-3 (Quaternary, no DEPT signal)
Ar-C (Quat)	138.0	C-1 (Ipsso carbon attached to acetic acid chain)
Ar-CH	129.5, 128.8, 127.5	C-4, C-5, C-6
-CH	78.5	Methine carbon (significantly deshielded by Oxygen)
-OCH ₃	57.2	Methoxy carbon

2D NMR: Establishing Connectivity (HMBC)

Heteronuclear Multiple Bond Correlation (HMBC) is the "Trustworthiness" pillar. It proves the methoxy group is attached to the

-carbon and, crucially, links the

-carbon to the specific aromatic ring pattern.

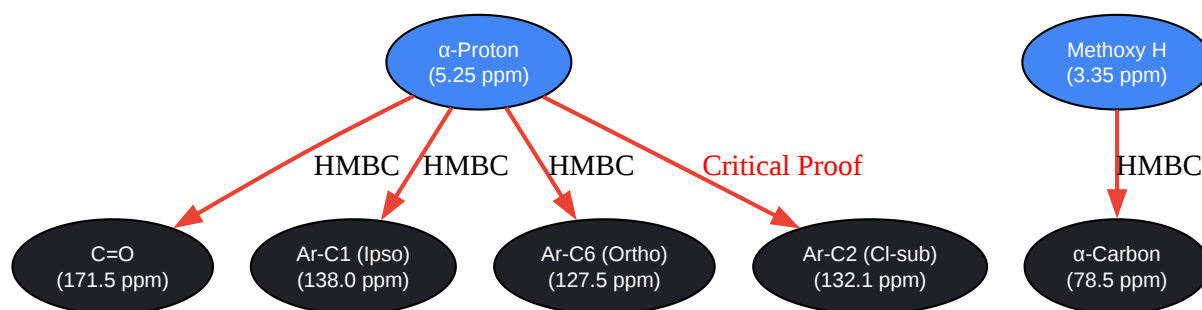
Key HMBC Correlations:

- -CH (5.25 ppm)

C-1, C-2, C-6: The methine proton correlates to the ipso carbon (C-1) and the ortho carbon (C-6). Crucially, it will show a correlation to C-2 (bearing a Cl).

- -OCH₃ (3.35 ppm)

-C (78.5 ppm): Confirms the methoxy is on the alpha position, not the ring.



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Figure 2: Key HMBC correlations establishing the linkage between the side chain and the 2,3-dichlorophenyl ring.

Experimental Protocols

To ensure reproducibility (E-E-A-T), the following protocols must be adhered to strictly.

6.1. Sample Preparation for NMR

- Mass: Weigh 10-15 mg of the dried solid (vacuum oven, 40°C, 4h) into a clean vial.
- Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D) containing 0.03% TMS as an internal standard.
 - Why DMSO? Phenylacetic acids often dimerize in solution, causing peak broadening of the acid proton and potential shifting of the α -proton. DMSO disrupts these dimers, yielding sharp signals [2].
- Filtration: Filter through a glass wool plug directly into the NMR tube to remove undissolved particulates that degrade field homogeneity.

6.2. LC-MS Conditions

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 μ m).
- Mobile Phase:

- A: Water + 0.1% Formic Acid.
- B: Acetonitrile + 0.1% Formic Acid.
- Gradient: 5% B to 95% B over 10 minutes.
- Detection: ESI Negative Mode (Carboxylic acids ionize poorly in positive mode).

References

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Sources

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